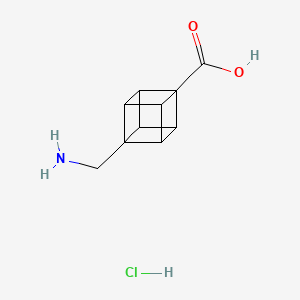

(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride

Description

Systematic Nomenclature and Stereochemical Notation

The compound is systematically named 4-(aminomethyl)cubane-1-carboxylic acid hydrochloride , with the stereochemical descriptors (2r,3R,4s,5S) indicating the fixed spatial arrangement of substituents on the cubane scaffold. This notation reflects the rigid, non-planar geometry of the cubane core, where all eight carbon atoms occupy the vertices of a cube. The hydrochloride salt form introduces a protonated amine group, enhancing solubility while maintaining the integrity of the cubane structure.

Cubane Core Geometry and Bond Strain Analysis

The cubane core consists of eight carbon atoms arranged in a cube, with bond angles of 90° between adjacent carbons (Figure 1). This geometry imposes extreme bond strain, with an estimated strain energy of 166 kcal/mol for parent cubane (C₈H₈). The strain arises from the deviation from the ideal tetrahedral bond angle (109.5°) and the steric repulsion between adjacent hydrogens.

The functional groups (aminomethyl and carboxylic acid) do not alter the cubane core’s geometry but introduce localized strain relief through substituent interactions.

Properties

IUPAC Name |

4-(aminomethyl)cubane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13;/h2-7H,1,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOSYVFCPMJPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride typically involves multi-step organic synthesis. The cubane core can be constructed through cyclization reactions, followed by functional group modifications to introduce the aminomethyl and carboxylic acid groups. Common reagents might include organometallic catalysts, protecting groups, and specific solvents to control reaction conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions might target the carboxylic acid group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions could modify the aminomethyl group, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted cubane derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure can impart desirable properties to new compounds, making it valuable in drug development and materials science.

Biology

The biological applications of (2R,3R,4S,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride are notable due to its potential as a bioactive molecule. It may interact with specific enzymes or receptors due to its functional groups and stereochemistry.

Medicine

In medicinal chemistry, derivatives of cubane structures are investigated for their therapeutic potential. The compound's stability and rigidity can enhance pharmacokinetic properties, making it a candidate for drug development against various diseases.

Research indicates that the compound may exhibit significant biological activity:

- Antiviral Activity : Studies have shown that cubane derivatives can inhibit HIV reverse transcriptase and integrase activities at low micromolar concentrations.

- Enzyme Inhibition : Structural modifications have demonstrated enhanced potency against enzymes like arginase, with lead candidates showing IC50 values in the nanomolar range.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cubane structure can lead to significant changes in biological activity. For example:

| Modification Type | Compound Example | Biological Activity |

|---|---|---|

| Aminomethyl Group | This compound | Potential enzyme inhibitor |

| Hydroxyl Group | (S)-3-Amino-2-hydroxybutanoic acid | Different interaction profile |

| Carboxamide Group | (2R,3R,4S,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid | Altered potency against target enzymes |

Case Studies and Research Findings

-

Antiviral Activity Study :

- A study evaluating antiviral properties indicated promising results against HIV-related enzymes using structurally similar compounds.

-

Enzyme Inhibition Research :

- Another investigation focused on arginase inhibition showed that specific structural modifications could significantly enhance potency.

-

Comparative Structural Analysis :

- Comparative studies with other amino acids and cubane derivatives highlighted unique interactions with biological targets distinct from linear or branched amino acids.

Mechanism of Action

The mechanism of action for (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Ring Strain and Symmetry : The cubane derivative exhibits significantly higher ring strain and symmetry compared to cyclopentene or pyrrolidine analogs. This strain may enhance its reactivity in click chemistry or photochemical applications .

- Functional Groups: Unlike pyrrolidine-based compounds (e.g., 6-deoxy-DMDP, DAB-1), which prioritize hydroxyl groups for glycosidase inhibition , the cubane derivative’s aminomethyl and carboxylic acid groups make it more suitable for peptide-like interactions or metal coordination.

Biological Activity

(2R,3R,4S,5S)-4-(Aminomethyl)cubane-1-carboxylic acid hydrochloride is a chiral compound characterized by its unique cubane structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₀H₁₂ClN₁O₂

- Molecular Weight : 213.66 g/mol

- CAS Number : 34132-07-5

- Structure : The cubane framework provides a rigid three-dimensional structure that significantly influences its biological interactions.

Biological Activity

The biological activity of this compound has been primarily studied in relation to its potential as a therapeutic agent. Its unique structural features contribute to various interactions with biological targets.

Research indicates that the compound may interact with specific enzymes or receptors due to its carboxylic acid and aminomethyl functional groups. The stereochemistry at the 2, 3, 4, and 5 positions is crucial for its biological efficacy. The hydrochloride form enhances solubility, facilitating better absorption in biological systems.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the cubane structure can lead to significant changes in biological activity. For instance:

| Modification Type | Compound Example | Biological Activity |

|---|---|---|

| Aminomethyl Group | This compound | Potential enzyme inhibitor |

| Hydroxyl Group | (S)-3-Amino-2-hydroxybutanoic acid | Different interaction profile |

| Carboxamide Group | (2R,3R,4S,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid | Altered potency against target enzymes |

Studies have shown that compounds with similar structures often exhibit significant biological activity. For example, variations in amino acids can lead to diverse effects on enzyme inhibition and receptor binding .

Case Studies and Research Findings

- Antiviral Activity : A study evaluating the antiviral properties of cubane derivatives highlighted that compounds similar to this compound exhibited promising results against HIV reverse transcriptase and integrase activities. The inhibition was observed in low micromolar ranges .

- Enzyme Inhibition : Another study focused on the inhibition of arginase by structurally related compounds demonstrated that modifications could enhance potency significantly. The lead candidates showed IC50 values in the nanomolar range, indicating strong enzyme inhibition potential .

- Structural Comparisons : Comparative analysis with other amino acids and cubane derivatives has shown that the unique cubane structure allows for distinct interactions with biological targets that are not present in linear or branched amino acids .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride, and how does the cubane scaffold influence reaction conditions?

- Methodological Answer : The synthesis typically involves functionalizing the cubane core via regioselective substitution. For example, tert-butyl carbamate-protected intermediates (e.g., SPC-a928 and SPC-a932) are used to introduce the aminomethyl group, followed by acidic deprotection to yield the hydrochloride salt . The cubane’s high strain energy (~670 kcal/mol) necessitates mild reaction conditions (e.g., low temperatures, non-nucleophilic bases) to prevent cage degradation. Key steps include:

- Boc-protection of the amine to avoid side reactions.

- Carboxylic acid activation (e.g., using EDC/HOBt) for coupling.

- HCl gas treatment for final salt formation .

Q. How is the compound characterized to confirm its stereochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : The rigid cubane scaffold produces distinct splitting patterns. For example, the aminomethyl proton (CH2NH2) appears as a doublet of doublets (δ ~3.2 ppm) due to coupling with adjacent cubane protons .

- X-ray Crystallography : Resolves the (2r,3R,4s,5S) stereochemistry, with typical cubane bond angles of 90° and bond lengths of ~1.55 Å .

- HPLC : Purity ≥98% is confirmed using a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile .

Q. What are the stability considerations for this compound under different storage and experimental conditions?

- Methodological Answer :

- Storage : Keep in a desiccator at –20°C to prevent hydrolysis of the hydrochloride salt. The cubane core is thermally stable up to 200°C but degrades under prolonged UV exposure .

- In Solution : Use anhydrous solvents (e.g., DMF, DMSO) to avoid proton exchange. Aqueous solutions (pH 4–6) are stable for ≤48 hours at 4°C .

Advanced Research Questions

Q. How does the stereochemistry (2r,3R,4s,5S) influence biological activity, and what strategies validate its role in target binding?

- Methodological Answer :

- Stereoisomer Comparison : Synthesize all diastereomers (e.g., 2S,3S,4R) and compare IC50 values in enzyme assays. For example, in glycobiology studies, the (2R,3R) configuration in similar compounds showed 10-fold higher α-glucosidase inhibition than (2S,3S) isomers .

- Docking Simulations : Use software (e.g., AutoDock Vina) to model interactions with target proteins. The aminomethyl group’s axial position in the (2r,3R,4s,5S) configuration may enhance hydrogen bonding with catalytic residues .

Q. What computational methods predict the compound’s solubility and bioavailability, and how do they align with experimental data?

- Methodological Answer :

- Predicted Properties : Tools like ACD/Labs Percepta estimate logP = 1.2 and solubility = 12 mg/mL in water, consistent with its hydrochloride salt form .

- Experimental Validation : Compare with shake-flask solubility tests (pH 7.4 PBS buffer). Discrepancies >20% suggest ion-pairing effects or aggregation .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics, and what formulation challenges arise?

- Methodological Answer :

- Animal Models : Use Sprague-Dawley rats for IV/PO administration. The cubane’s low polar surface area (PSA = 52 Ų) suggests moderate blood-brain barrier penetration .

- Formulation : Nanoemulsions or cyclodextrin complexes improve oral bioavailability. Monitor for HCl-induced gastric irritation using histopathology .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.